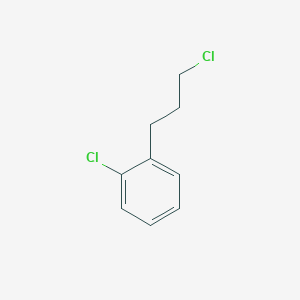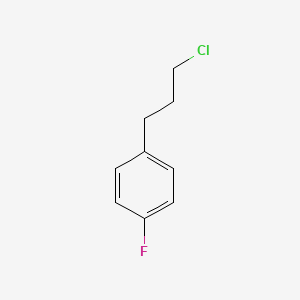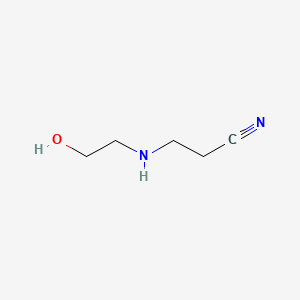![molecular formula C7H10ClN3O B1355107 3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol CAS No. 55662-19-6](/img/structure/B1355107.png)
3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol
説明
3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol, also known as 3-chloro-4-amino-1-propanol, is a synthetic compound used in a variety of scientific research applications. It is an important chemical reagent used in the synthesis of other compounds, and has been used in a variety of biochemical and physiological experiments.
科学的研究の応用
Supramolecular Structures : The molecule shows a very polarized molecular-electronic structure, which is significant in the study of hydrogen bonding, base pairing, and molecular packing in aminopyrimidine structures. This is crucial for understanding nucleic acid structures and functions (Cheng et al., 2011).
Kinase Inhibition and Anticancer Activity : Derivatives of this compound have been evaluated as inhibitors of Src kinase, with certain derivatives showing significant inhibitory potency and potential anticancer activity (Sharma et al., 2010).
Synthesis of Intermediates for HIV-1 Inhibitors : The compound has been used in the synthesis of intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, demonstrating its importance in the development of antiviral drugs (Ju Xiu-lia, 2015).
Crystal Structure Analysis : Studies on the crystal structure of related pyrimidin-4-one derivatives have provided insights into their hydrogen-bonding patterns, which is valuable in the design of pharmaceuticals (Gerhardt & Bolte, 2016).
Synthesis and Biological Properties : Research has been conducted on the synthesis of derivatives and their biological properties, such as anticonvulsive and n-cholinolytic activities, highlighting their potential in therapeutic applications (Papoyan et al., 2011).
Enzymatic Synthesis of Cyclic Polyamines : The compound has been used as a starting material for the enzymatic synthesis of cyclic polyamines, showing potential in drug and gene delivery (Cassimjee et al., 2012).
Synthesis of Radioligands : The compound has been used in the synthesis of radiolabelled high affinity antagonists for receptors, such as the corticotropin-releasing hormone type 1 receptor, important for cell-based binding assays (Hiebel et al., 2006).
特性
IUPAC Name |
3-[(2-chloropyrimidin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-7-10-4-2-6(11-7)9-3-1-5-12/h2,4,12H,1,3,5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJXZBFICQTCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NCCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloropyrimidin-4-yl)amino)propan-1-ol | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

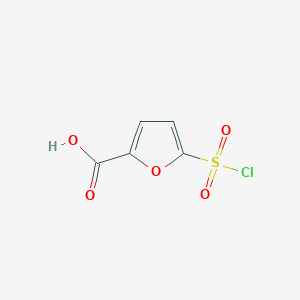
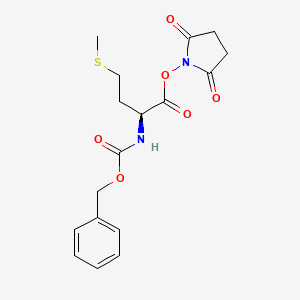
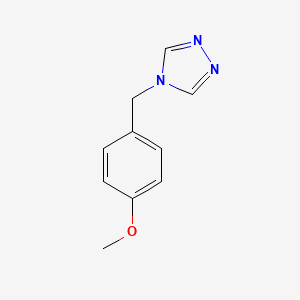
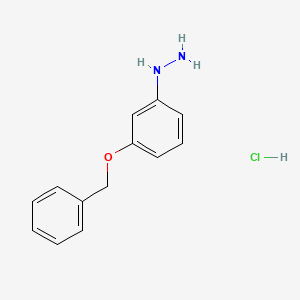
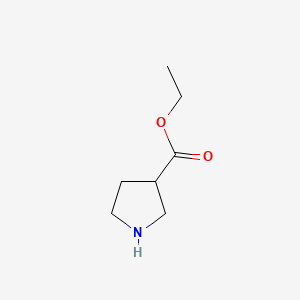
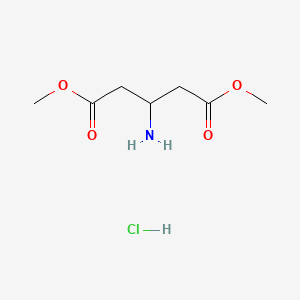
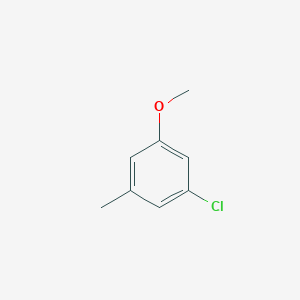
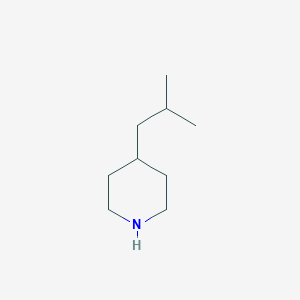
![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)
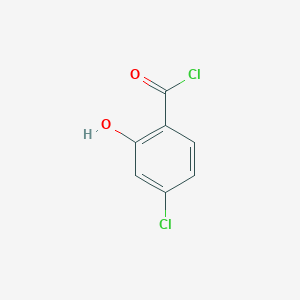
![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)
